molecular formula C17H19BrN2O3S B4698630 ethyl 2-[(2-bromobenzoyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[(2-bromobenzoyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B4698630
M. Wt: 411.3 g/mol
InChI Key: VXQBXDTXUHIBOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(2-bromobenzoyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme involved in the metabolism of glutamine. Glutaminase is overexpressed in various types of cancer cells, making it a potential target for cancer therapy. In

Mechanism of Action

Ethyl 2-[(2-bromobenzoyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate binds to the active site of glutaminase, inhibiting its activity and preventing the conversion of glutamine to glutamate. Glutamate is an important neurotransmitter and a precursor for the synthesis of glutathione, an antioxidant that protects cells from oxidative stress. Inhibition of glutaminase by ethyl 2-[(2-bromobenzoyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate leads to a decrease in intracellular glutamate and glutathione levels, inducing oxidative stress and apoptosis in cancer cells.
Biochemical and physiological effects:
ethyl 2-[(2-bromobenzoyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has been shown to selectively inhibit glutaminase activity in cancer cells, with minimal effects on normal cells. Inhibition of glutaminase by ethyl 2-[(2-bromobenzoyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate leads to a decrease in cellular ATP levels, inducing autophagy and apoptosis in cancer cells. ethyl 2-[(2-bromobenzoyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.

Advantages and Limitations for Lab Experiments

Ethyl 2-[(2-bromobenzoyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a potent and selective inhibitor of glutaminase, making it a valuable tool for studying the role of glutamine metabolism in cancer cells. However, ethyl 2-[(2-bromobenzoyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has limited solubility in water and requires the use of organic solvents for in vitro experiments. ethyl 2-[(2-bromobenzoyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is also unstable in aqueous solutions, requiring careful handling and storage.

Future Directions

Future research on ethyl 2-[(2-bromobenzoyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate should focus on improving its pharmacokinetic properties and developing more potent and selective glutaminase inhibitors. The combination of ethyl 2-[(2-bromobenzoyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate with other anticancer agents, such as chemotherapy and immunotherapy, should also be explored. In addition, the role of glutamine metabolism in cancer stem cells and the tumor microenvironment should be further investigated to identify new targets for cancer therapy.
Conclusion:
ethyl 2-[(2-bromobenzoyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a promising anticancer agent that selectively inhibits glutaminase activity in cancer cells. Its mechanism of action and biochemical effects make it a valuable tool for studying the role of glutamine metabolism in cancer cells. Future research on ethyl 2-[(2-bromobenzoyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate should focus on improving its pharmacokinetic properties and developing more potent and selective glutaminase inhibitors.

Scientific Research Applications

Ethyl 2-[(2-bromobenzoyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has been extensively studied as a potential anticancer agent. Glutaminase is upregulated in many cancer cells, providing a source of energy and biosynthetic precursors for cell growth and proliferation. Inhibition of glutaminase by ethyl 2-[(2-bromobenzoyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate leads to a decrease in cellular glutamate and glutamine levels, inducing apoptosis and inhibiting tumor growth. ethyl 2-[(2-bromobenzoyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has shown promising results in preclinical studies, inhibiting the growth of various types of cancer cells, including breast, lung, and prostate cancer cells.

properties

IUPAC Name

ethyl 2-[(2-bromobenzoyl)-propylamino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O3S/c1-4-10-20(15(21)12-8-6-7-9-13(12)18)17-19-11(3)14(24-17)16(22)23-5-2/h6-9H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQBXDTXUHIBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1=NC(=C(S1)C(=O)OCC)C)C(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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